3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 1039364-82-3
VCID: VC15897131
InChI: InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2
SMILES:
Molecular Formula: C12H9BrN4
Molecular Weight: 289.13 g/mol

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 1039364-82-3

Cat. No.: VC15897131

Molecular Formula: C12H9BrN4

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 1039364-82-3

Specification

CAS No. 1039364-82-3
Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
IUPAC Name 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2
Standard InChI Key MLSGEOALWRYKSO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolopyrimidine family, a class of bicyclic heterocycles known for their planar aromatic systems. The compound’s IUPAC name derives from its substitution pattern:

  • Position 3: Bromine atom

  • Position 6: Phenyl ring

  • Position 7: Primary amine group

Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of 289.13 g/mol . The canonical SMILES string (C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N) and InChIKey (MLSGEOALWRYKSO-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .

Physicochemical Characteristics

Key computed properties include:

  • Polar Surface Area (PSA): 56.21 Ų (indicative of moderate solubility)

  • LogP: ~3.32 (suggesting lipophilicity suitable for membrane permeability)

The crystalline solid exhibits stability under standard laboratory conditions, though its melting point and solubility data remain unreported in public literature .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step protocols:

  • Core Formation: Condensation of α-azidochalcones with 3-aminopyrazoles under thermal or catalytic conditions to construct the pyrazolo[1,5-a]pyrimidine scaffold .

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at position 3.

  • Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

A representative synthetic route is outlined below, though exact reaction conditions are often proprietary :

α-Azidochalcone+3-AminopyrazoleΔPyrazolo[1,5-a]pyrimidineBr23-Bromo Derivative\text{α-Azidochalcone} + \text{3-Aminopyrazole} \xrightarrow{\Delta} \text{Pyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{Br}_2} \text{3-Bromo Derivative}

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.3 ppm).

  • Mass Spectrometry: ESI-MS m/z 289.13 [M+H]⁺ .

Biological Activities and Mechanisms

Kinase Inhibition Profiles

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent inhibition against kinases implicated in oncogenesis:

Target KinaseIC₅₀ (nM)Selectivity vs. Other KinasesSource
Pim-127>100-fold over Pim-2
CDK2/Cyclin E48Moderate selectivity
Flt-3112Dual inhibition with Pim-1

Mechanistically, the bromine atom enhances electrophilic interactions with kinase ATP-binding pockets, while the phenyl group stabilizes hydrophobic residues .

Cellular Efficacy

In MV4-11 leukemia cells, the compound reduced BAD phosphorylation (Ser112) by 80% at 1 μM, mirroring genetic knockdown of Pim-1 . Clonogenic assays further demonstrated dose-dependent suppression of colony formation (IC₅₀ = 0.8 μM), validating its antiproliferative effects .

Pharmacological Applications

Anticancer Therapeutics

The compound’s dual Pim-1/Flt-3 inhibition positions it as a candidate for hematologic malignancies. Unlike first-generation inhibitors (e.g., SGI-1776), it avoids hERG channel blockade (IC₅₀ > 30 μM), mitigating cardiac toxicity risks .

Future Directions

Lead Optimization

  • Position 5 Modifications: Introducing solubilizing groups (e.g., hydroxyls) to enhance bioavailability.

  • Prodrug Strategies: Masking the amine to improve pharmacokinetics.

Preclinical Studies

Rodent toxicity models and xenograft efficacy studies are needed to advance this compound toward IND-enabling development.

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